molecular formula C19H14O6 B190898 Daidzein diacetate CAS No. 3682-01-7

Daidzein diacetate

Cat. No. B190898
CAS RN: 3682-01-7
M. Wt: 338.3 g/mol
InChI Key: OHNNFNBOPWLDFH-UHFFFAOYSA-N
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Description

Daidzein diacetate is a derivative of Daidzein, a soy isoflavone . Daidzein is a naturally occurring compound found exclusively in soybeans and other legumes . It is structurally belongs to a class of compounds known as isoflavones . Daidzein and other isoflavones are produced in plants through the phenylpropanoid pathway of secondary metabolism and are used as signal carriers, and defense responses to pathogenic attacks .


Synthesis Analysis

The synthesis of Daidzein diacetate has been achieved using cultured plant cells of Phytolacca americana as biocatalysts . Daidzein was first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively .


Molecular Structure Analysis

Daidzein diacetate has a molecular formula of C19H14O6 . The structure of the product was determined to be daidzein 7-O-β-D-glucoside . The interactions between daidzein and methanol were studied to investigate isoflavone extraction .

Scientific Research Applications

  • Pharmacological and Nanotechnological Applications : Daidzein has been studied for its pharmacological applications in treating disorders like oxidative stress, cancer, obesity, cardiovascular diseases, neuroprotection, diabetes, ovariectomy, anxiety, and inflammation. Nanotechnology-based formulations have been investigated to improve its solubility, permeability, and bioavailability (Singh et al., 2023).

  • Biotransformation and Anti-allergic Activity : Research on the biotransformation of daidzein to its glucoside forms using Phytolacca americana has shown that daidzein glucosides exhibit higher inhibitory activity against histamine release, suggesting potential anti-allergic applications (Fujitaka et al., 2017).

  • Diabetic Retinopathy Management : Daidzein has been evaluated for its effectiveness in managing diabetic retinopathy. It showed potential in protecting the retina from damage in hyperglycemic conditions, suggesting its use as a treatment option for this condition (Laddha & Kulkarni, 2020).

  • Anti-breast Cancer Potential : Daidzein and its metabolites like equol have been studied for their potential in inhibiting the growth of mammary tumors in rodents, indicating a possibility for breast cancer therapy (Liu et al., 2012).

  • Myocardial Injury Prevention : Studies have explored daidzein's role in reducing myocardial injury in ischemia/reperfusion models by inhibiting NF-kappaB activation. This suggests its potential in treating heart-related injuries (Kim et al., 2009).

  • Effects on Penile Cavernosal Structures : Research on daidzein's effects on cavernosal components in rats has shown alterations that could suggest potential implications for erectile dysfunction (Huang et al., 2008).

  • Neuroprotective Effects : Daidzein extracted from Pueraria lobate Radix has shown neuroprotective effects in stroke models, indicating its potential in stroke therapy (Zheng et al., 2022).

  • Diabetic Cardiomyopathy Mitigation : Daidzein has been evaluated for its ability to mitigate diabetic cardiomyopathy by inhibiting oxidative stress in cardiac tissue (Laddha & Kulkarni, 2021).

  • Overall Pharmacological Effects : Daidzein has been reported to play a significant role in preventing and treating diseases like cancer, cardiovascular disease, diabetes, osteoporosis, skin disease, and neurodegenerative disease (Sun et al., 2016).

  • Cholesterol Homeostasis in Stroke : Daidzein's role in enhancing cholesterol homeostasis and promoting functional recovery in chronic stroke has been investigated, suggesting its utility in stroke treatment (Kim et al., 2015).

Safety And Hazards

When handling Daidzein diacetate, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Daidzein has been shown to have various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, antialcohol, and so on . The development potential of daidzein is also being reviewed . The current separation of daidzein still relies on chromatographic techniques . The application of small-molecule compounds provides a powerful option for exploring the molecular mechanisms behind FGSC development .

properties

IUPAC Name

[4-(7-acetyloxy-4-oxochromen-3-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNNFNBOPWLDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438726
Record name Daidzein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daidzein diacetate

CAS RN

3682-01-7
Record name Daidzein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of daidzein (2.0 g, 7.9 mmol), acetic anhydride (10 ml) and pyridine (2 ml) was heated on an oil bath at 105-110 C. for 1 h. After cooling the mixture to room temperature, it was stirred for a further 30 min during which time the diacetate crystallised from the solution. The product was filtered, washed thoroughly with water and recrystallised from methanol to yield daidzein diacetate as colourless prisms (2.4 g, 90%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of daidzein (1.0 g, 3.9 mmol), acetic anhydride (5 ml) and pyridine (5 ml) was left in the dark at room temperature for 24 h. The reaction mixture was poured into water (100 ml), stirred for 2 h and then extracted with dichloromethane (3×50 ml). The dichloromethane layer was washed with water, dried over anhydrous sodium sulfate and evaporated. The white residue was crystallised from methanol to yield daidzein diacetate as white prisms (1.1 g, 83%). 1H NMR (CDCl3): δ 2.32 (s, 3H, OCOCH3), 2.36 (s, 3H, OCOCH3), 7.18 (d, 2H, J 9.2 Hz, ArH), 7.19 (d, 1H, J 9.0 Hz, H6), 7.31 (d, 1H, J 2.0 Hz H8), 7.59 (d, 2H, J 9.2 Hz, ArH), 8.00 (s, 1H, H2), 8.33 (d, 2H, J 8.2 Hz, ArH).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
Y Fujitaka, K Shimoda, M Araki, S Doi… - Natural Product …, 2017 - journals.sagepub.com
… of daidzein (1) and daidzein diacetate (3) by cultured cells by … 2 in the biotransformation of daidzein diacetate (3) occurred … ) in the biotransformation of daidzein diacetate (3) was about …
Number of citations: 3 journals.sagepub.com
S Venkateswarlu, GK Panchagnula, MB Guraiah… - Tetrahedron, 2005 - Elsevier
… Furthermore, the reassigned proton NMR data reported for isoaurostatin diacetate are also identical with those of daidzein diacetate, 3 (Table 2) prepared by us. From the foregoing, the …
Number of citations: 44 www.sciencedirect.com
WE Hillis, DHS Horn - Australian Journal of Chemistry, 1965 - CSIRO Publishing
… Ac GAc H 14 Daidzein diacetate … 7-acetoxy-4-methoxy-flavone3 and daidzein diacetate (go. 14, Table 2)] than in those of the corresponding 5-hydroxy compounds (eg vitexin KO. 1, …
Number of citations: 107 www.publish.csiro.au
SA Krupinsky - 1999 - search.proquest.com
… To improve solubility, daidzein diacetate (DDA) and daidzein dipropionate (DDP), diester prodrugs of daidzein were synthesized and their structures verified by IR, 1 H-NMR and …
Number of citations: 2 search.proquest.com
RS Muthyala, YH Ju, S Sheng, LD Williams… - Bioorganic & medicinal …, 2004 - Elsevier
… For example, 30 g of 10% palladium on carbon was used to reduce 6.7 g of daidzein diacetate. Given the cost of the palladium catalyst ($60 for 10 g), it is clear that scaling up the …
Number of citations: 544 www.sciencedirect.com
S Shibata, T Murakami, Y Nishikawa… - Chemical and …, 1959 - jstage.jst.go.jp
The Pueraria root (Pueraria Thunbergiana BENT.(Japanese origin); P. pseudo-hirsuta TANG et WANG, and P. Thomsonii BENT.(Chinese origin))*? is known in traditional Chin-ese …
Number of citations: 45 www.jstage.jst.go.jp
Y Shimada, M Takahashi, N Miyazawa… - Journal of molecular …, 2012 - karger.com
… Daidzein was treated with acetic anhydride in pyridine to obtain daidzein diacetate, which was hydrogenated on 10% Pd/C to give dihydrodaidzein diacetate. Reduction of the above-…
Number of citations: 49 karger.com
AJ Liepa - Australian Journal of Chemistry, 1981 - CSIRO Publishing
… Palladium-on-charcoal (5 %, 0.24 g) was added to a solution of daidzein diacetate (2 g) in Nmethylpyrrolidinone (30 ml) and the mixture was stirred under hydrogen for 54 h. The …
Number of citations: 23 www.publish.csiro.au
柴田承二, 村上孝夫, 西川嘉広, 原田正敏 - … and Pharmaceutical Bulletin, 1959 - jlc.jst.go.jp
metrically established ratio of the contents was approximately 80:2:18 for all~t¢ans Page 1 134 Vol. 7 (1959) the corresponding all—trans compound during the course of the present …
Number of citations: 2 jlc.jst.go.jp
W Barz, C Adamek, J Berlin - Phytochemistry, 1970 - Elsevier
… Carefully dried daidzein-diacetate’ (300 mg) was refluxed for 20 hr with anhydrous C6HSCHICI (3.0 ml), KI (400 mg) and anhydrous KICOl (1.0 g) in dry acetone (20 ml). After filtration …
Number of citations: 42 www.sciencedirect.com

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